(1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
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Overview
Description
(1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[221]heptane-2,3-dicarboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclic core: This is achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.
Introduction of the tert-butyl and ethyl groups: These groups are introduced through alkylation reactions using appropriate alkyl halides and strong bases.
Attachment of the dibenzylamino group: This step involves nucleophilic substitution reactions where the amino group is introduced using dibenzylamine and suitable activating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent alkylation and substitution steps.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which (1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(amino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate: Similar structure but lacks the dibenzyl groups.
(1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(methylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate: Similar structure with a methyl group instead of dibenzyl groups.
Uniqueness
The presence of the dibenzylamino group in (1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate provides unique steric and electronic properties, which can enhance its binding affinity and specificity for certain biological targets compared to its analogs.
Properties
Molecular Formula |
C28H36N2O4 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (3R,5S)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C28H36N2O4/c1-5-33-26(31)25-23-16-22(30(25)27(32)34-28(2,3)4)17-24(23)29(18-20-12-8-6-9-13-20)19-21-14-10-7-11-15-21/h6-15,22-25H,5,16-19H2,1-4H3/t22?,23?,24-,25+/m0/s1 |
InChI Key |
FLZIVYBDMVLHBK-ZOOXZOTBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C2CC(N1C(=O)OC(C)(C)C)C[C@@H]2N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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